N-(3-ISOXAZOLYL)-3,5-DIMETHYL-1-ADAMANTANECARBOXAMIDE
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Overview
Description
N-(3-ISOXAZOLYL)-3,5-DIMETHYL-1-ADAMANTANECARBOXAMIDE is a compound that belongs to the class of isoxazole derivatives. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ISOXAZOLYL)-3,5-DIMETHYL-1-ADAMANTANECARBOXAMIDE typically involves the reaction of terminal alkynes with n-BuLi, followed by aldehydes, molecular iodine, and hydroxylamine . Another method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via Pt-carbene intermediates .
Industrial Production Methods: Industrial production methods for isoxazole derivatives often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods include the use of nitrile oxides and alkynes in (3 + 2) cycloaddition reactions .
Chemical Reactions Analysis
Types of Reactions: N-(3-ISOXAZOLYL)-3,5-DIMETHYL-1-ADAMANTANECARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include molecular iodine, hydroxylamine, and N-chlorosuccinimide . Reaction conditions often involve mild temperatures and the use of solvents like DMF (dimethylformamide) .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydroxylamine typically yields isoxazole derivatives .
Scientific Research Applications
N-(3-ISOXAZOLYL)-3,5-DIMETHYL-1-ADAMANTANECARBOXAMIDE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it has shown potential as an analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agent . In industry, it is used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of N-(3-ISOXAZOLYL)-3,5-DIMETHYL-1-ADAMANTANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, leading to its diverse biological activities . The exact molecular targets and pathways involved depend on the specific application and biological activity being studied .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other isoxazole derivatives such as muscimol, valdecoxib, and leflunomide . These compounds share the isoxazole ring structure but differ in their substituents and biological activities.
Uniqueness: N-(3-ISOXAZOLYL)-3,5-DIMETHYL-1-ADAMANTANECARBOXAMIDE is unique due to its specific substitution pattern and the presence of the adamantane moiety, which imparts distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
3,5-dimethyl-N-(1,2-oxazol-3-yl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-14-5-11-6-15(2,8-14)10-16(7-11,9-14)13(19)17-12-3-4-20-18-12/h3-4,11H,5-10H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSKPDWNYGBYAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4=NOC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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